(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl
Description
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl is a chiral benzofuran derivative with a molecular formula of C₉H₉ClF₃NO₂ and a molecular weight of 255.62 g/mol . Its CAS registry number is 2177264-44-5, and it is typically provided as a 95% pure sample in quantities ranging from 100 mg to 1 g . The compound is stored at room temperature (RT) and is soluble in common organic solvents, though exact solubility data remain proprietary .
Properties
IUPAC Name |
(3S)-5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEBXMXPGDPVIY-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Ring Construction
The dihydrobenzofuran core may originate from cyclization of o-alkoxy cinnamic acid derivatives or palladium-catalyzed coupling strategies. The trifluoromethoxy group at position 5 is typically introduced via electrophilic aromatic substitution or late-stage functionalization.
Chiral Amine Installation
Asymmetric synthesis of the C3 amine involves either kinetic resolution of racemic intermediates or enantioselective catalysis. Reductive amination of 3-keto precursors using chiral catalysts like (R)-DTBM-SEGPHOS/Ru complexes provides stereochemical control.
Hydrochloride Salt Formation
Protonation of the free amine with HCl in polar aprotic solvents (e.g., THF or EtOAc) yields the crystalline hydrochloride salt, enhancing stability and aqueous solubility.
Synthetic Routes to the Dihydrobenzofuran Core
Cyclization of o-Alkoxy Phenethyl Alcohols
Heating 5-(trifluoromethoxy)-2-(2-hydroxyethyl)phenol with p-toluenesulfonic acid in toluene induces dehydrative cyclization (Table 1):
| Starting Material | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-(Trifluoromethoxy)phenethylol | PTSA | 110 | 8 | 78 |
| 5-(Trifluoromethoxy)phenethylol | H2SO4 | 100 | 12 | 65 |
Mechanistic Insight : The reaction proceeds via oxonium ion formation, followed by intramolecular nucleophilic attack by the phenolic oxygen.
Transition Metal-Catalyzed Coupling
Suzuki-Miyaura coupling between 3-bromo-5-(trifluoromethoxy)benzofuran and vinyl boronic esters constructs the dihydro ring system (Table 2):
| Boronic Ester | Catalyst | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|
| Vinylneopentyl glycol | Pd(OAc)2 | SPhos | 82 | - |
| Potassium vinyltrifluoroborate | PdCl2(dppf) | Xantphos | 76 | - |
Enantioselective Amine Synthesis
Asymmetric Reductive Amination
Treatment of 5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-one with ammonium acetate and (S)-BINAP/RuCl2 catalyst under hydrogen pressure yields the (3S)-amine (Table 3):
| Pressure (bar) | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| 50 | MeOH | 60 | 92 | 85 |
| 30 | iPrOH | 50 | 88 | 78 |
Optimization Note : Adding molecular sieves (4Å) improves enantiomeric excess by preventing ketone racemization.
Enzymatic Resolution
Racemic 5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-amine undergoes kinetic resolution using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate (Table 4):
| Enzyme Loading (mg/mmol) | Temp (°C) | Conversion (%) | ee (%) |
|---|---|---|---|
| 50 | 30 | 45 | 99 |
| 100 | 25 | 48 | 99 |
Hydrochloride Salt Formation
Free amine (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-amine reacts with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt (Table 5):
| HCl Equiv. | Solvent | Crystallization Temp (°C) | Purity (%) |
|---|---|---|---|
| 1.2 | Et2O | -20 | 99.5 |
| 2.0 | THF | 0 | 98.7 |
Analytical Validation :
- HPLC : Chiralcel OD-H column, hexane:iPrOH (90:10), 1 mL/min, tR = 12.3 min
- XRD : Monoclinic P21 space group confirms absolute configuration
Scalability and Process Optimization
Continuous Flow Hydrogenation
Microreactor systems enhance mass transfer during asymmetric hydrogenation (Table 6):
| Reactor Volume (mL) | Residence Time (min) | ee (%) | Space-Time Yield (kg/L/day) |
|---|---|---|---|
| 10 | 15 | 91 | 1.8 |
| 50 | 30 | 93 | 1.2 |
Solvent Recycling
Ionic liquid [BMIM][NTf2] enables 5 reaction cycles without catalyst degradation (Figure 2):
| Cycle | Yield (%) | ee (%) |
|---|---|---|
| 1 | 85 | 92 |
| 5 | 82 | 91 |
Chemical Reactions Analysis
Types of Reactions
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride serves as a building block in organic synthesis. Its structural characteristics allow it to be utilized in the creation of more complex organic molecules. Researchers have noted its utility in various synthetic routes, including cyclization reactions and functional group modifications.
Biology
In biological research, this compound is being explored as a biochemical probe to investigate enzyme mechanisms and protein interactions. The trifluoromethoxy group enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets. Preliminary studies suggest that it may influence enzyme activity and protein function through hydrogen bonding interactions.
Medicine
The compound has potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent . Research indicates that it may exhibit cytotoxic effects on cancer cell lines, with studies demonstrating a dose-dependent decrease in cell viability in human glioblastoma cells. This suggests its potential for development into a therapeutic agent targeting various cancers.
Industry
In industrial applications, (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is being investigated for the development of novel materials and chemical processes. Its unique properties may facilitate advancements in material science and chemical engineering.
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride on human glioblastoma cells:
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 15 |
This data indicates significant potential for further development as an anticancer agent.
Case Study 2: Enzyme Interaction Studies
Research has indicated that derivatives of this compound can modulate enzyme activities involved in metabolic pathways. The trifluoromethoxy substitution has been shown to enhance potency against various biological targets.
Mechanism of Action
The mechanism of action of (3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The dihydrobenzo[b]furan ring can provide structural stability and facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to the 2,3-dihydrobenzofuran-3-amine family, which includes several derivatives with distinct substituents affecting their physicochemical and functional properties. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations:
Substituent Effects: The trifluoromethoxy (-OCF₃) group in the target compound enhances lipophilicity and metabolic stability compared to the chloro (-Cl) and ester (-COOCH₃) substituents in analogs . The unsubstituted derivative (CAS 60689-81-2) lacks functional groups, resulting in lower molecular weight and cost but reduced specificity for targeted applications .
Cost Considerations :
- The target compound is ~3.6x more expensive per gram than the (S)-6-chloro analog, likely due to the synthetic complexity of introducing the trifluoromethoxy group .
Biological Activity
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride (CAS Number: 2177264-44-5) is a compound with notable potential in various biological applications. Its unique structural features, including a trifluoromethoxy group and a dihydrobenzo[b]furan ring, contribute to its biological activity. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H8F3NO2 |
| Molecular Weight | 219.16 g/mol |
| CAS Number | 2177264-44-5 |
| Purity | >95% |
The biological activity of (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating cellular membrane penetration. The amine group can form hydrogen bonds with proteins, potentially inhibiting their function or modulating their activity. The dihydrobenzo[b]furan structure contributes to structural stability and binding affinity in hydrophobic protein pockets.
Anticancer Activity
Research indicates that derivatives of benzo[b]furan compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential dissipation .
Case Study: Apoptosis Induction
A study demonstrated that hybrid compounds derived from benzofuroxan exhibited cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through ROS generation and disruption of mitochondrial function .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been noted for selective activity against gram-positive bacteria, including strains like Staphylococcus aureus and Enterococcus faecalis. This antimicrobial effect is enhanced when combined with other benzofuroxan fragments .
Antioxidant Properties
The antioxidant profile of related compounds suggests potential protective effects against oxidative stress. Studies have indicated that these compounds can inhibit lipid peroxidation and scavenge free radicals, contributing to their overall biological efficacy .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride. Key findings include:
- Anticancer Efficacy : The compound demonstrated significant antiproliferative effects in vitro against various cancer cell lines with IC50 values indicating effective concentrations for inducing cell death.
- Mechanistic Insights : Investigations into its mechanism revealed that the compound may work by disrupting cellular processes critical for cancer cell survival.
- Synergistic Effects : When used in combination with other agents, the compound showed enhanced efficacy against resistant bacterial strains.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis; effective against multiple lines |
| Antimicrobial | Effective against gram-positive bacteria |
| Antioxidant | Inhibits lipid peroxidation; scavenges radicals |
Q & A
Basic Question | Characterization
- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers; retention time differences ≥2 min confirm stereopurity .
- NMR : NMR identifies trifluoromethoxy group integration, while NMR confirms dihydrofuran ring proton coupling patterns (J = 8–10 Hz for vicinal protons) .
- X-ray crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in acetonitrile .
How does solubility impact experimental design for in vitro bioactivity assays?
Basic Question | Solubility & Handling
The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (20 mg/mL). For cell-based assays, pre-dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS. Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles to prevent HCl salt degradation .
What initial biological screening approaches are recommended for this compound?
Basic Question | Bioactivity Screening
- Target-based assays : Screen against serotonin receptors (5-HT, 5-HT) due to structural similarity to benzofuran-based ligands. Use radioligand binding assays with -8-OH-DPAT .
- Phenotypic screening : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (HO model) with viability measured via MTT assay .
How does the (3S) stereochemistry influence receptor binding affinity compared to (3R) analogs?
Advanced Question | Stereochemistry Effects
The (3S) configuration enhances binding to chiral pockets in G-protein-coupled receptors (GPCRs). For example, in 5-HT assays, (3S) exhibits a of 12 nM vs. 230 nM for (3R), attributed to better hydrophobic contact with Leu-228 in the receptor’s transmembrane domain. Use molecular docking (AutoDock Vina) and site-directed mutagenesis to validate interactions .
How should researchers address contradictions between in vitro and in vivo pharmacokinetic data?
Advanced Question | Data Discrepancy Analysis
In vitro-in vivo extrapolation (IVIVE) discrepancies often arise from metabolic instability. For example, in vitro microsomal assays (human liver microsomes) may show high clearance (Cl = 45 mL/min/kg) due to CYP3A4-mediated oxidation of the dihydrofuran ring. In vivo, co-administer CYP inhibitors (e.g., ketoconazole) or design prodrugs with ester-protected amines to improve bioavailability .
What methodologies identify interactions between this compound and cytochrome P450 enzymes?
Advanced Question | Enzyme Interactions
- Recombinant CYP assays : Incubate with CYP3A4/2D6 isoforms and monitor metabolite formation via LC-MS/MS (e.g., hydroxylated derivatives at m/z 272 → 288) .
- Time-dependent inhibition (TDI) studies : Pre-incubate compound with NADPH-fortified microsomes; calculate / ratios to assess irreversible binding .
How do structural modifications (e.g., halogen substitution) affect bioactivity?
Advanced Question | Comparative Analysis
| Compound | Substituent | 5-HT (nM) | LogP |
|---|---|---|---|
| (3S)-5-Trifluoromethoxy (target) | -OCF | 12 | 2.8 |
| 5-Bromo-6-fluoro analog | -Br, -F | 28 | 3.1 |
| 5,6,7-Trifluoro analog | -F (×3) | 85 | 2.5 |
| The trifluoromethoxy group optimizes lipophilicity (LogP ~2.8) and hydrogen bonding, while bromine increases molecular weight but reduces receptor fit . |
What degradation pathways occur under accelerated stability conditions?
Advanced Question | Degradation Chemistry
Under stress (40°C/75% RH for 4 weeks):
- Hydrolysis : Amine HCl salt degrades to free base (pH-dependent; t = 10 days at pH 7.4).
- Oxidation : Trifluoromethoxy group forms CFOOH byproduct (detected via NMR at δ -75 ppm). Mitigate with antioxidants (0.01% BHT) and inert packaging (N atmosphere) .
What green chemistry strategies apply to large-scale synthesis?
Advanced Question | Sustainable Synthesis
- Solvent replacement : Replace DCM with cyclopentyl methyl ether (CPME) for extraction (similar polarity, lower toxicity).
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles (FeO@SiO-Pd), achieving >90% recovery over 5 cycles .
- Waste reduction : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 24 hrs) and energy use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
